REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:8])[n:5][cH:6][cH:7]1.[CH2:9]([CH3:10])[O:11][C:12](=[O:13])[N:14]=[C:15]=[S:16].[O:17]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1>>[Br:1][c:2]1[cH:3][c:4]([NH:8][C:15]([NH:14][C:12]([O:11][CH2:9][CH3:10])=[O:13])=[S:16])[n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Br)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=C=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CCOC(=O)NC(=S)Nc1cc(Br)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |